molecular formula C17H18N2O3 B2882439 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2034331-33-2

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B2882439
CAS No.: 2034331-33-2
M. Wt: 298.342
InChI Key: BIPYSCXUKGLTSC-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that features a benzofuran ring, a propan-2-yl group, and a dimethylisoxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the Friedel-Crafts reaction, where a phenol derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst to form the benzofuran core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall biological activity .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-10(18-17(20)16-11(2)19-22-12(16)3)8-14-9-13-6-4-5-7-15(13)21-14/h4-7,9-10H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPYSCXUKGLTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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